molecular formula C13H9NO2 B1303896 6-(4-Formylphenyl)nicotinaldehyde CAS No. 885950-11-8

6-(4-Formylphenyl)nicotinaldehyde

Cat. No.: B1303896
CAS No.: 885950-11-8
M. Wt: 211.22 g/mol
InChI Key: ZVFZQBYTHFYAJE-UHFFFAOYSA-N
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Description

6-(4-Formylphenyl)nicotinaldehyde is an organic compound with the molecular formula C13H9NO2 It is a derivative of nicotinaldehyde, featuring a formyl group attached to the phenyl ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Formylphenyl)nicotinaldehyde typically involves the formylation of 4-aminobenzaldehyde followed by a condensation reaction with nicotinaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Formylphenyl)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 6-(4-Carboxyphenyl)nicotinaldehyde.

    Reduction: 6-(4-Hydroxyphenyl)nicotinaldehyde.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-(4-Formylphenyl)nicotinaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of anti-cancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Formylphenyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or as a modulator of cellular signaling pathways. The formyl group plays a crucial role in its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

6-(4-Formylphenyl)nicotinaldehyde can be compared with other similar compounds such as:

    4-Formylbenzoic acid: Similar in structure but lacks the nicotinaldehyde moiety.

    4-Formylphenylboronic acid: Contains a boronic acid group instead of the nicotinaldehyde moiety.

    4-Formylphenylhydrazine: Features a hydrazine group in place of the nicotinaldehyde moiety.

The uniqueness of this compound lies in its combination of the formyl group and the nicotinaldehyde moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-(4-formylphenyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-8-10-1-4-12(5-2-10)13-6-3-11(9-16)7-14-13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFZQBYTHFYAJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377499
Record name 6-(4-formylphenyl)nicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885950-11-8
Record name 6-(4-formylphenyl)nicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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